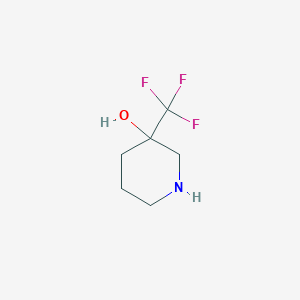

3-(Trifluoromethyl)piperidin-3-ol

Description

Significance in Contemporary Organic Chemistry

The strategic placement of a trifluoromethyl group on a nitrogen-containing ring can lead to the development of potent therapeutic agents. For instance, trifluoromethyl-substituted pyrimidine (B1678525) derivatives have been investigated for their antitumor activities. Furthermore, the introduction of a trifluoromethyl group has been shown to enhance the anti-inflammatory and anti-hepatoma activities of certain compounds by influencing their interaction with biological pathways like NF-κB. nih.gov

A notable example of the impact of trifluoromethylation is seen in the development of antiviral agents. A series of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives have shown promising activity against various viruses, including influenza A (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.govresearchgate.net The trifluoromethylpiperidine moiety plays a crucial role in the observed antiviral efficacy. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)5(11)2-1-3-10-4-5/h10-11H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCISXSIATSHKKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Functionalization of 3 Trifluoromethyl Piperidin 3 Ol Derivatives

Reactions Involving the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The tertiary hydroxyl group in 3-(trifluoromethyl)piperidin-3-ol derivatives is a key site for functionalization, although its reactivity is influenced by steric hindrance and the electronic effects of the adjacent trifluoromethyl group.

Esterification: The formation of esters from tertiary alcohols can be challenging under standard Fischer esterification conditions due to steric hindrance and the risk of elimination. vnaya.com However, alternative methods using coupling agents are often employed. For instance, peptide coupling reagents like TBTU and TATU are effective for esterifying primary and secondary alcohols but may not be suitable for tertiary alcohols. organic-chemistry.org More generally, the direct esterification of tertiary alcohols can be achieved by reacting the alcohol with a carboxylic acid in the presence of a cation exchange resin. google.com While specific examples for this compound are not prevalent in the literature, these general methods provide a pathway to its ester derivatives.

Etherification: The synthesis of trifluoromethyl ethers from alcohols is a valuable transformation. A silver-mediated oxidative O-trifluoromethylation of primary, secondary, and tertiary alcohols using TMSCF3 (Trifluoromethyl(trimethyl)silane) has been established as a viable method. acs.org This approach offers a direct route to introduce a trifluoromethyl ether moiety at the C3 position of the piperidine (B6355638) ring, transforming the hydroxyl group into a -OCF3 group under mild conditions. researchgate.net

Oxidation: The oxidation of the tertiary alcohol in this compound is not a straightforward transformation to a ketone, as it would require C-C bond cleavage. However, the oxidation of related secondary α-trifluoromethyl alcohols to the corresponding α-trifluoromethyl ketones is a known, albeit challenging, process. The strong electron-withdrawing effect of the CF3 group increases the activation barrier for oxidation, rendering many classical methods inefficient. thieme.de To overcome this, specialized oxidative strategies have been developed. One effective method utilizes a nitroxide catalyst, such as 4-acetamido-TEMPO (ACT), in conjunction with an oxidant like potassium persulfate (K2S2O8). bohrium.com Another approach merges catalytic oxoammonium cation oxidation with visible-light photoredox catalysis to achieve the synthesis of α-trifluoromethyl ketones. While these methods are described for secondary alcohols, they underscore the unique reactivity imparted by the trifluoromethyl group.

| Transformation | Reagent/Catalyst | Substrate Type | Product | Ref |

| O-Trifluoromethylation | TMSCF3, Silver Catalyst | Tertiary Alcohols | Alkyl Trifluoromethyl Ethers | acs.orgresearchgate.net |

| Oxidation | Nitroxide Catalyst, K2S2O8 | Secondary α-Trifluoromethyl Alcohols | α-Trifluoromethyl Ketones | thieme.debohrium.com |

| Oxidation | 4-acetamido-TEMPO, Photoredox Catalyst | Secondary α-Trifluoromethyl Alcohols | α-Trifluoromethyl Ketones | |

| Esterification | Cation Exchange Resin | Tertiary Alcohols | Tertiary Esters | google.com |

Derivatization and Functionalization of the Piperidine Nitrogen Atom

The secondary nitrogen atom of the piperidine ring is a versatile handle for introducing a wide array of substituents through N-alkylation and N-acylation reactions.

N-Alkylation: The N-alkylation of piperidines is a common transformation typically achieved by reacting the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. researchgate.net For example, reaction with an alkyl bromide or iodide in a solvent like acetonitrile, often with a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIEA), yields the corresponding N-alkylated piperidine. researchgate.netechemi.com This fundamental reaction allows for the introduction of simple alkyl chains or more complex moieties onto the piperidine nitrogen of this compound. Reductive amination, reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent, provides another powerful route to N-substituted derivatives.

N-Acylation: N-acylation introduces an amide functionality, which can significantly alter the molecule's properties. This is typically performed using acylating agents like acyl chlorides or acid anhydrides in the presence of a base. google.com For more sensitive substrates, coupling reagents commonly used in peptide synthesis are employed. These include carbodiimides or phosphonium and uronium salts based on 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). arkat-usa.org A patent describes the N-acylation of 3-hydroxypiperidine using a nitrogen-protecting reagent in an organic solvent with an inorganic base, a procedure directly applicable to its trifluoromethylated analog. google.com The resulting N-acyl derivatives are often stable and can serve as key intermediates in multi-step syntheses.

| Reaction | Reagents | Conditions | Product | Ref |

| N-Alkylation | Alkyl halide, K2CO3 | Acetonitrile or DMF, Room Temp to 70°C | N-Alkyl Piperidine | researchgate.net |

| N-Alkylation | 4-Methoxybenzyl chloride, DIEA | DCM, Room Temp | N-(4-Methoxybenzyl)piperidine | echemi.com |

| N-Acylation | Nitrogen protecting reagent, Inorganic base | Organic Solvent | N-Acyl-3-hydroxypiperidine | google.com |

| N-Acylation | Carboxylic acid, Coupling agent (e.g., HOBt-based) | Solid-phase or solution-phase | N-Acyl Piperidine | arkat-usa.org |

Regioselective and Stereoselective Modifications of the Piperidine Ring System

Controlling the regioselectivity and stereoselectivity of reactions on the piperidine ring is crucial for synthesizing structurally defined molecules. Research on related trifluoromethyl- and hydroxyl-substituted piperidines provides significant insights into these transformations.

Regioselective Functionalization: The direct and selective functionalization of C-H bonds at specific positions of the piperidine ring is a powerful synthetic strategy. While the C2 position (α to the nitrogen) is electronically activated, catalyst and protecting group choice can direct functionalization to the C3 or C4 positions. nih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at various positions on the piperidine ring with high regioselectivity. nsf.gov Another approach involves the regioselective 3-alkylation of piperidine by first converting it to an enamine or enamide intermediate, which then reacts with an alkyl halide. odu.edu

Stereoselective Synthesis: Creating chiral centers on the piperidine ring with high stereocontrol is essential for many applications. Enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium (B92312) salts can generate multiple stereogenic centers in a single step with high enantiomeric excess. google.com Furthermore, the stereoselective synthesis of cis- and trans-disubstituted piperidines can be achieved through the hydrogenation of substituted pyridines, followed by base-mediated epimerization to access the thermodynamically more stable isomer. nih.gov A notable example of stereocontrol is the ring expansion of (trifluoromethyl)prolinols, which proceeds via an aziridinium (B1262131) intermediate. The nucleophilic opening of this intermediate is both regio- and diastereoselective, leading to enantioenriched 3-substituted 2-(trifluoromethyl)piperidines. mdpi.com

| Method | Key Feature | Product Type | Ref |

| Rhodium-Catalyzed C-H Insertion | Catalyst/Protecting group control | Regioselective C2, C3, or C4 functionalization | nih.gov |

| Iridium-Catalyzed Hydrogenation | Enantioselective reduction | Chiral polysubstituted piperidines | google.com |

| Pyridine (B92270) Hydrogenation/Epimerization | Diastereoselective reduction and isomerization | cis- and trans-disubstituted piperidines | nih.gov |

| Prolinol Ring Expansion | Regio- and diastereoselective nucleophilic attack | Enantioenriched 3-substituted 2-(trifluoromethyl)piperidines | mdpi.com |

Mechanistic Investigations of Synthetic Pathways to 3 Trifluoromethyl Piperidin 3 Ol

Elucidation of Reaction Mechanisms and Transition States

While dedicated mechanistic studies for the direct synthesis of 3-(trifluoromethyl)piperidin-3-ol are not extensively documented in publicly available literature, insights can be drawn from analogous transformations involving the formation of substituted piperidines. The cyclization of acyclic precursors is a common strategy, and the mechanism often involves either nucleophilic substitution or addition to an in situ-generated electrophile.

One plausible approach involves the intramolecular cyclization of an amino alcohol precursor bearing a trifluoromethyl group. The reaction mechanism would likely proceed through the activation of a terminal leaving group, followed by an intramolecular nucleophilic attack by the amine. The transition state for such a S_N2-type cyclization would involve a specific geometric arrangement of the reacting centers to allow for optimal orbital overlap.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states of similar piperidine (B6355638) ring-forming reactions. For instance, in the synthesis of 3,4-disubstituted piperidines through carbonyl ene and Prins cyclizations, DFT calculations (B3LYP/6-31G(d)) have suggested that the cyclizations can proceed through a mechanism with significant carbocationic character. researchgate.net These calculations also show that the transition state energies for a concerted cyclization favor the formation of the cis product. researchgate.net Although not directly studying this compound, these findings suggest that the transition state geometry in related cyclizations is a key determinant of the product's stereochemistry.

In the context of synthesizing related trifluoromethylated piperidine-2,6-diones, transition state models have been proposed to explain the observed stereoselectivity in aldol (B89426) reactions. These models often invoke chelation control, where a metal ion coordinates to multiple heteroatoms in the substrate, thus organizing the transition state and directing the approach of the electrophile.

Role of Catalysts and Reagents in Stereochemical Control

The stereochemical outcome of the synthesis of this compound is of paramount importance, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Catalysts and reagents play a pivotal role in dictating the stereochemistry of the newly formed chiral centers.

In the synthesis of substituted piperidines, both Lewis acid and Brønsted acid catalysts have been shown to influence the stereochemical course of the reaction. For example, in the cyclization of certain aldehydes to form 3,4-disubstituted piperidines, the choice of a Lewis acid (e.g., MeAlCl₂) versus a Brønsted acid (e.g., concentrated HCl) can switch the reaction from thermodynamic to kinetic control, thereby yielding different diastereomers. researchgate.netnih.gov At low temperatures, Lewis acid-catalyzed cyclization can proceed under kinetic control to favor the cis-piperidine, which can then isomerize to the more thermodynamically stable trans-piperidine upon warming. researchgate.net

The following table summarizes the influence of catalysts on the diastereoselectivity of a model piperidine synthesis:

| Catalyst | Temperature | Major Product | Diastereomeric Ratio (cis:trans) | Reference |

| MeAlCl₂ | Reflux | trans | Up to 7:93 | researchgate.net |

| Various Lewis Acids | Low Temperature | cis | Predominantly cis | researchgate.net |

| Concentrated HCl | Low Temperature | cis | Up to >98:2 | researchgate.net |

In the context of enantioselective synthesis, chiral catalysts are employed to create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other. While a specific catalytic asymmetric synthesis of this compound is not detailed in the available literature, methods for the enantioselective synthesis of related 3-hydroxypiperidines have been developed. For instance, the stereocontrolled deconstructive amination of bridged δ-lactam-γ-lactones under palladium catalysis provides access to highly decorated 3-hydroxy-2-piperidinone carboxamides with high diastereoselectivity. nih.govrsc.orgresearchgate.net This highlights the potential of transition metal catalysis in controlling the stereochemistry of complex piperidine structures.

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are crucial for understanding the step-by-step progression of a reaction mechanism. In the synthesis of piperidine rings, particularly through ring expansion or contraction reactions, cyclic intermediates such as aziridinium (B1262131) ions have been proposed and, in some cases, characterized.

A highly relevant study describes the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines to 2-substituted 2-(trifluoromethyl)pyrrolidines. This transformation is reported to proceed through an aziridinium intermediate . nih.gov The formation of this strained, three-membered ring containing a positively charged nitrogen atom is a key step that dictates the final product. The regioselective attack of a nucleophile on this intermediate then leads to the observed ring-contracted product. While this study focuses on a subsequent reaction of a 3-hydroxy-3-(trifluoromethyl)piperidine, it provides strong evidence for the accessibility of aziridinium intermediates in this system.

In other synthetic routes, such as the intramolecular cyclization of acyclic precursors, open-chain intermediates with activated functional groups are expected. For instance, the activation of a primary alcohol to a good leaving group (e.g., a tosylate or mesylate) would generate an intermediate that is primed for intramolecular nucleophilic attack by the amine.

The table below outlines potential intermediates in the synthesis of substituted piperidines:

| Synthetic Approach | Proposed Intermediate | Characterization Method | Reference |

| Ring Contraction | Aziridinium ion | Inferred from product analysis | nih.gov |

| Intramolecular Cyclization | Acyclic amino-halide or -sulfonate | Typically inferred from reaction design | General knowledge |

| Radical Cyclization | Carbon-centered radical | Inferred from reaction mechanism | nih.gov |

Kinetic and Thermodynamic Aspects of Piperidine Ring Formation

The formation of the piperidine ring can often lead to a mixture of products, particularly when stereoisomers are possible. The ratio of these products can be governed by whether the reaction is under kinetic or thermodynamic control.

Kinetic control favors the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. These reactions are typically run at lower temperatures and are irreversible. nih.govscienceopen.com

Thermodynamic control , on the other hand, favors the most stable product. These reactions are generally reversible and are often conducted at higher temperatures, allowing the system to reach equilibrium. nih.govscienceopen.com

In the synthesis of 3,4-disubstituted piperidines, it has been demonstrated that cyclization catalyzed by various Lewis acids at low temperatures proceeds under kinetic control to predominantly yield the cis-piperidine. researchgate.net Upon warming, this can isomerize to the thermodynamically more stable trans-piperidine. researchgate.net This indicates that the transition state leading to the cis isomer is lower in energy, but the trans isomer is the more stable final product.

The principles of kinetic versus thermodynamic control are summarized in the table below:

| Control Type | Reaction Conditions | Favored Product | Key Characteristic |

| Kinetic | Low temperature, short reaction time | Fastest forming product | Lowest activation energy |

| Thermodynamic | High temperature, long reaction time | Most stable product | Reversible, system reaches equilibrium |

Computational Chemistry and Modeling Studies of Trifluoromethylated Piperidinols

Conformational Analysis and Stereoelectronic Effects of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, profoundly influences the conformational preferences of the piperidine (B6355638) ring in 3-(Trifluoromethyl)piperidin-3-ol. nih.gov Computational studies on related fluorinated piperidines have revealed that the conformational behavior is a result of a complex interplay between electrostatic interactions, hyperconjugation, and steric factors. nih.gov

Systematic computational analyses, often employing Density Functional Theory (DFT) methods like M06-2X, are used to predict the most stable conformations. nih.gov In many fluorinated piperidines, a surprising preference for the axial orientation of the fluorine-containing substituent is observed, which defies simple steric arguments. nih.govnih.gov This preference is often attributed to stabilizing stereoelectronic effects, including:

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C bond) into an empty antibonding orbital (σ). In the case of an axial -CF3 group, there can be favorable interactions between the σ orbitals of the ring's C-H bonds and the low-lying σ orbitals of the C-F bonds. springernature.com

Charge-Dipole Interactions: The highly polarized C-F bonds create a strong local dipole moment. The orientation of this dipole with respect to charged or polar parts of the molecule can lead to significant stabilization or destabilization. nih.govnih.gov

Gauche Effects: The preference for a gauche arrangement between electronegative substituents can also influence the ring's conformation.

For this compound, the presence of both the -CF3 and the hydroxyl (-OH) group at the same carbon (C3) creates a particularly interesting case. The chair conformation of the piperidine ring can exist in two primary forms, with the -CF3 group being either axial or equatorial. The relative energies of these conformers are determined by the balance of A-values (a measure of steric bulk) and the aforementioned stereoelectronic effects. Computational studies are essential to quantify these subtle energy differences, which are often only a few kcal/mol. nih.gov

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations are a cornerstone for investigating the mechanisms, energetics, and outcomes of chemical reactions involving trifluoromethylated piperidinols. nih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify transition states, intermediates, and products, and calculate their relative energies. nih.govarxiv.org

Methods like Density Functional Theory (DFT) (e.g., B3LYP) and Møller-Plesset perturbation theory (MP2), combined with appropriate basis sets (e.g., 6-311G**), are commonly used to model reaction pathways. nih.govresearchgate.net These calculations provide critical data on:

Activation Energies (Ea) or Gibbs Free Energy of Activation (ΔG‡): This is the energy barrier that must be overcome for a reaction to occur. Lower activation energies indicate faster reaction rates. beilstein-archives.org

Reaction Enthalpies (ΔH) or Gibbs Free Energy of Reaction (ΔG): This determines whether a reaction is exothermic/exergonic (releases energy) or endothermic/endergonic (requires energy). beilstein-archives.org

For example, in the synthesis of piperidine derivatives, DFT calculations can elucidate the step-by-step mechanism, such as the direct scission of a C-O bond or subsequent hydrogenation steps, providing the energy for each stage. researchgate.net In one study on the formation of spiroheterocyclic compounds, DFT calculations (M06-2X/6-311G(d,p)) were used to determine that the reaction was kinetically controlled, with the most favorable pathway having an activation energy of 7.2 kcal/mol and being highly exergonic (-37.0 kcal/mol). beilstein-archives.org Such insights are invaluable for optimizing reaction conditions, including temperature, catalysts, and solvents, to favor the formation of the desired product.

Table 1: Example of Calculated Energetics for a Hypothetical Reaction Step

| Parameter | Gas Phase (kcal/mol) | Solvent Phase (kcal/mol) |

|---|---|---|

| Activation Energy (ΔG‡) | 16.0 | 15.8 |

| Reaction Energy (ΔG) | -37.0 | -37.2 |

Note: Data is illustrative, based on findings for similar cycloaddition reactions. beilstein-archives.org The solvent can have a minor effect on the energetics.

Molecular Modeling of Interactions within Chemical Systems

Molecular modeling encompasses a range of computational techniques used to study how this compound interacts with other molecules, such as biological macromolecules (proteins, enzymes) or other small molecules. These studies are crucial for understanding its potential biological activity or its behavior in a complex chemical environment.

Molecular Docking is a primary technique used in this area. It predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., an enzyme's active site) to form a stable complex. The process involves:

Defining the 3D structures of both the ligand and the receptor.

Sampling a large number of possible binding poses.

Using a scoring function to estimate the binding affinity for each pose.

The results can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that stabilize the complex. For instance, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the trifluoromethyl group could engage in favorable interactions in a hydrophobic pocket of a receptor.

Molecular Dynamics (MD) Simulations can then be used to study the dynamic behavior of the ligand-receptor complex over time. Starting from a docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the complex's flexibility, stability, and the specific movements of key residues and functional groups.

Prediction of Reactivity and Selectivity Profiles

Computational models can predict the reactivity and selectivity of this compound, offering guidance for synthetic applications. nih.gov The strong electron-withdrawing nature of the -CF3 group significantly modulates the electron density throughout the piperidine ring, influencing where and how the molecule will react. nih.gov

Frontier Molecular Orbital (FMO) Theory is a powerful predictive tool. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The LUMO indicates the most likely site for nucleophilic attack. For this compound, the electron-withdrawing -CF3 group would lower the energy of the LUMO and likely concentrate its density around the C3 carbon, making it more susceptible to nucleophiles.

The HOMO indicates the most likely site for electrophilic attack.

Electrostatic Potential (ESP) Maps provide a visual representation of the charge distribution on the molecule's surface. These maps show electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. An ESP map of this compound would likely show a negative potential around the nitrogen and oxygen atoms, making them sites for electrophilic attack or protonation, and a positive potential near the hydrogens of the -OH and -NH groups.

By combining these computational approaches, a detailed reactivity profile can be constructed, predicting whether the molecule will undergo N-alkylation, O-acylation, or reactions at the carbon skeleton, and under what conditions. purdue.edu These predictive capabilities accelerate the discovery of new synthetic routes and applications for this complex fluorinated heterocycle.

Strategic Utilization of 3 Trifluoromethyl Piperidin 3 Ol As a Versatile Synthetic Scaffold

Precursor in the Construction of Complex Nitrogen-Containing Heterocycles

The inherent reactivity of the functional groups in 3-(Trifluoromethyl)piperidin-3-ol allows for its transformation into more complex heterocyclic systems. A notable example is its use in the synthesis of trifluoromethyl-substituted pyrrolidines.

A significant transformation involves the ring contraction of 3-hydroxy-3-(trifluoromethyl)piperidines. This process proceeds through an aziridinium (B1262131) intermediate, facilitating the synthesis of 2-substituted 2-(trifluoromethyl)pyrrolidines, which are valuable structures in medicinal chemistry. This ring contraction provides access to a different class of nitrogen-containing heterocycles with a quaternary center at the C2 position, a structural motif of interest in drug design.

Furthermore, the piperidine (B6355638) nitrogen of this compound can participate in cyclization reactions to form fused heterocyclic systems. For instance, derivatives of this scaffold could potentially undergo intramolecular cyclization reactions, such as the Pictet-Spengler reaction, to generate tetrahydro-β-carbolines or related fused systems. nih.govwikipedia.org The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, and while direct examples with this compound are not prevalent in the literature, the principle of using a piperidine-containing fragment for such cyclizations is well-established. nih.govwikipedia.org

The synthesis of spirocyclic systems is another avenue for creating complex heterocycles. The tertiary alcohol of this compound could be oxidized to a ketone, which can then serve as a precursor for the synthesis of spiro[piperidine-3,x'-heterocycles]. Such spirocyclic structures are of great interest in medicinal chemistry due to their rigid three-dimensional frameworks.

Building Block for the Synthesis of Diverse Piperidinol Derivatives and Analogues

The this compound scaffold is a versatile starting material for the synthesis of a wide array of piperidinol derivatives and analogues. The reactivity of the secondary amine and the tertiary alcohol allows for various chemical modifications, leading to libraries of compounds for biological screening.

The piperidine nitrogen can be readily functionalized through N-alkylation, N-acylation, or N-arylation reactions. These modifications can significantly impact the pharmacological properties of the resulting molecules by altering their basicity, lipophilicity, and ability to form hydrogen bonds. For example, the synthesis of N-aryl or N-heteroaryl derivatives can introduce additional pharmacophoric elements.

The tertiary alcohol group can also be a site for derivatization. While direct esterification or etherification of the tertiary alcohol can be challenging, it can be achieved under specific conditions. Alternatively, the alcohol can be eliminated to introduce a double bond within the piperidine ring, which can then be further functionalized.

Moreover, the trifluoromethyl group itself can influence the reactivity and properties of the molecule. The strong electron-withdrawing nature of the CF3 group lowers the pKa of the piperidine nitrogen, which can be advantageous in tuning the pharmacokinetic profile of a drug candidate.

A variety of substituted piperidine derivatives have been synthesized and evaluated for a range of biological activities, including as dopamine (B1211576) D4 receptor agonists and anti-inflammatory agents. nih.govnih.gov The synthesis of these derivatives often involves multi-step sequences where the piperidine ring is constructed, but the use of a pre-formed scaffold like this compound can offer a more convergent and efficient synthetic route.

Scaffold in the Rational Design of Novel Chemical Entities

The unique structural and electronic properties of this compound make it a valuable scaffold for the rational design of novel chemical entities with specific biological targets. The trifluoromethyl group often serves as a bioisostere for other chemical groups, such as a methyl or chloro group, but with distinct advantages.

A key aspect of rational drug design is the optimization of ligand-receptor interactions. The trifluoromethyl group can participate in non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity. For instance, a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines were designed as selective inhibitors of phenylethanolamine N-methyltransferase (PNMT). nih.gov The trifluoromethyl group at the 3-position was found to decrease affinity for the α2-adrenoceptor, thereby increasing selectivity for PNMT. This was attributed to steric hindrance at the α2-adrenoceptor and the reduced basicity of the amine due to the electron-withdrawing trifluoromethyl group. nih.gov The increased lipophilicity conferred by the trifluoromethyl group also suggested better potential for crossing the blood-brain barrier. nih.gov

The conformational rigidity of the piperidine ring in this compound also plays a crucial role in rational design. By locking the molecule into a specific conformation, it is possible to achieve higher binding affinity and selectivity for the target protein. This pre-organization reduces the entropic penalty upon binding.

The use of trifluoromethyl-substituted building blocks is a well-established strategy in the discovery of new drugs. The trifluoromethyl group can act as a bioisosteric replacement for a nitro group, leading to compounds with improved potency and metabolic stability.

Emerging Methodologies and Future Research Trajectories

Innovations in Green Chemistry Approaches for Trifluoromethylated Piperidinol Synthesis

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, are increasingly influencing the synthesis of complex molecules. digitallibrary.co.in For trifluoromethylated piperidinols, research is moving towards more environmentally benign processes. Key areas of innovation include the use of safer solvents and reaction media, such as ionic liquids, fluorous solvents, or supercritical carbon dioxide, to replace traditional volatile organic solvents. digitallibrary.co.in

Another significant trend is the development of one-pot synthesis reactions catalyzed by novel materials. For instance, the use of heterogeneous catalysts, such as metal-doped nanomaterials, promotes efficient synthesis while simplifying catalyst recovery and reuse, thereby minimizing waste. benthamdirect.com The application of multicomponent reactions (MCRs) is also a cornerstone of green synthesis, as it allows for the construction of complex molecules like fluorinated heterocycles in a single step from multiple starting materials, improving atom economy and reducing the number of purification steps required. taylorfrancis.com

| Energy Efficiency | Exploration of microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net | Faster reactions, lower energy usage, potential for improved yields. |

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The efficiency and selectivity of synthetic routes to trifluoromethylated piperidinols are heavily dependent on the catalytic systems employed. Significant progress has been made in developing novel catalysts that can control the stereochemistry and yield of these complex structures.

Metal triflates, particularly Scandium(III) triflate (Sc(OTf)₃), have proven to be highly effective catalysts for nucleophilic substitution reactions in the synthesis of substituted piperidines. nih.gov These catalysts facilitate the creation of specific stereoisomers, which is critical for pharmacological applications. Similarly, palladium-catalyzed reactions, such as [4 + 2] annulation, provide a powerful method for constructing fluorinated piperidine (B6355638) rings with high diastereoselectivity. nih.gov

Furthermore, heterogeneous hydrogenation using specialized metal catalysts represents another key strategy. This approach allows for the transformation of readily available fluorinated pyridines into the desired saturated piperidine building blocks, offering a robust and scalable synthetic route. nih.gov

Table 2: Comparison of Catalytic Systems for Piperidine Synthesis

| Catalytic System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Scandium Triflates (Sc(OTf)₃) | Nucleophilic Substitution | High efficiency, excellent diastereoselectivity. | nih.gov |

| Palladium Catalysts | [4 + 2] Annulation / C-H Functionalization | High diastereoselectivity, tolerates various functional groups. | nih.govnih.gov |

| Heterogeneous Metal Catalysts | Hydrogenation of Fluoropyridines | Utilizes abundant starting materials, robust and scalable. | nih.gov |

| Indium(III) Chloride (InCl₃) | Silyl-aza-Prins Reaction | Enables synthesis of highly functionalized piperidines. | mdpi.com |

Exploration of Unconventional Reaction Pathways for Functionalization

Beyond traditional synthesis, the exploration of unconventional reaction pathways is opening new avenues for the functionalization of the trifluoromethyl-piperidine scaffold. These novel methods allow for the introduction of diverse chemical groups, significantly expanding the chemical space accessible to researchers. researchgate.net

One of the most powerful emerging strategies is C-H functionalization . This approach allows for the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, bypassing the need for pre-functionalized starting materials. youtube.com Late-stage C-H functionalization, often catalyzed by transition metals like palladium, is particularly valuable as it enables the modification of complex molecules at a late point in the synthetic sequence. nih.gov

Other notable unconventional reactions include:

Aza Diels-Alder Reactions : These cycloaddition reactions can be used to form the piperidine ring with good diastereoselectivity and, when using chiral auxiliaries, high enantioselectivity. mdpi.com

Ugi-type Multicomponent Reactions : These reactions allow for the creation of a diverse array of α-trifluoromethyl piperidinic derivatives by combining an imine, an isocyanide, and a carboxylic acid in a single step. mdpi.com

Silyl-aza-Prins Reaction : This pathway has been used to prepare highly functionalized 2-trifluoromethyl-piperidines. mdpi.com

These methods provide versatile tools for creating libraries of novel compounds for further research and development.

Integration of Machine Learning and Automation in Trifluoromethylated Heterocycle Synthesis

The synergy between machine learning (ML), automation, and chemical synthesis is poised to revolutionize the discovery and optimization of synthetic routes. researchgate.net For complex targets like trifluoromethylated heterocyles, these technologies offer a path to accelerated development. nih.gov

Machine Learning models can predict reaction outcomes, such as yield and stereoselectivity, by learning from existing chemical data. researchgate.net This predictive power helps chemists to prioritize experiments and avoid unnecessary trial-and-error. youtube.com For heterocycle synthesis, where reaction data can be sparse, techniques like transfer learning are being used to improve the accuracy of retrosynthesis prediction models. chemrxiv.org These models can suggest viable synthetic pathways for novel and uncommon heterocycles. chemrxiv.org

Automation , through the use of robotic platforms and flow chemistry systems, enables high-throughput screening of reaction conditions. youtube.com When combined with ML algorithms for iterative experimental design, these automated systems can rapidly identify the optimal conditions to maximize the yield and purity of the target compound. This integration allows for the efficient navigation of complex, multi-dimensional reaction parameter spaces, accelerating the development of robust synthetic processes for molecules like 3-(Trifluoromethyl)piperidin-3-ol. youtube.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Scandium(III) triflate |

| Indium(III) Chloride |

| Fe Doped Ga2O3 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(trifluoromethyl)piperidin-3-ol, and how do reaction parameters influence diastereoselectivity?

- Methodological Answer : The synthesis of this compound can be achieved via transition-metal-catalyzed hydrogenation. For example, rhodium (I) complexes with pinacol borane enable highly diastereoselective dearomatization/hydrogenation of trifluoromethyl-substituted precursors. Key parameters include temperature (0–25°C), solvent polarity (e.g., THF or dichloromethane), and stoichiometric control of the borane reagent. Post-reduction oxidation with iodosylbenzene or functionalization with heterocycles (e.g., thiophene derivatives) can further refine product purity .

Q. Which analytical techniques are critical for confirming the stereochemical configuration of this compound?

- Methodological Answer : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak® AD-H) resolves enantiomers, while X-ray crystallography provides definitive stereochemical assignments. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR identifies spatial proximity of substituents (e.g., trifluoromethyl and hydroxyl groups). Polarimetry and vibrational circular dichroism (VCD) complement these methods for verifying optical activity .

Advanced Research Questions

Q. How can researchers resolve conflicting reports on the enzyme inhibition potency of this compound stereoisomers?

- Methodological Answer : Discrepancies in biological activity often arise from stereochemical variations. To address this:

- Perform comparative kinetic assays under standardized pH, temperature, and substrate concentrations.

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities of (R,S)- vs. (S,R)-isomers to target enzymes (e.g., cytochrome P450).

- Validate results with isothermal titration calorimetry (ITC) to quantify thermodynamic binding parameters .

Q. What strategies enhance the metabolic stability of this compound derivatives in drug discovery?

- Methodological Answer : The trifluoromethyl group inherently improves metabolic stability by reducing oxidative deamination. Further optimization includes:

- Introducing electron-withdrawing groups (e.g., nitro or acetyl) at the 5-position to block CYP450-mediated oxidation.

- Deuterium substitution at labile C-H bonds to exploit kinetic isotope effects.

- Assess stability via in vitro liver microsomal assays (human/rat) and LC-MS/MS metabolite profiling .

Data Contradiction Analysis

Q. How should researchers interpret divergent biological activity data for this compound across cell-based vs. tissue-based assays?

- Methodological Answer : Discrepancies may stem from differences in membrane permeability or off-target effects. To reconcile results:

- Conduct parallel assays using matched cell lines and primary tissue cultures.

- Employ fluorescence-based uptake studies (e.g., confocal microscopy with BODIPY-labeled analogs) to quantify intracellular accumulation.

- Utilize CRISPR-Cas9 knockouts of suspected off-target receptors (e.g., GPCRs) to isolate mechanism-specific effects .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the neuroactive potential of this compound analogs?

- Methodological Answer : Use Schrödinger’s Maestro for molecular dynamics simulations of blood-brain barrier (BBB) permeability. QSAR models (e.g., SwissADME) predict logP and PSA values, while neural network platforms (e.g., DeepChem) forecast receptor binding profiles. Validate predictions with ex vivo brain slice electrophysiology or in vivo microdialysis in rodent models .

Applications in Drug Development

Q. How is this compound utilized as a scaffold for CNS-targeted therapeutics?

- Methodological Answer : The compound’s piperidine core and trifluoromethyl group make it a versatile scaffold:

- Functionalize the hydroxyl group with sulfonamides or carbamates to modulate GABA_A receptor affinity.

- Incorporate into prodrug designs (e.g., ester-linked formulations) to enhance bioavailability.

- Screen derivatives using high-content imaging (HCI) in neuronal cell models for neuroprotection or anti-inflammatory activity .

Safety and Handling Protocols

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Due to potential volatility and reactivity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.